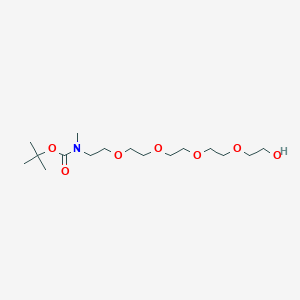![molecular formula C10H13ClN4O2 B8178930 (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B8178930.png)
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride is a synthetic compound that features an azidomethyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S)-2-amino-3-(4-bromophenyl)propanoic acid.
Azidation: The bromine atom on the phenyl ring is substituted with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azide group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper(I) Catalysts: Employed in cycloaddition reactions.
Lithium Aluminum Hydride: Utilized for reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azide group.
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The azide group allows for the formation of cross-linked polymers and other advanced materials through click chemistry.
Bioconjugation: The compound can be used to label biomolecules with fluorescent tags or other probes via azide-alkyne cycloaddition.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, the azide group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The phenyl ring and amino acid backbone can also contribute to binding interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-(4-bromophenyl)propanoic acid: The precursor to the azidomethyl derivative.
(2S)-2-amino-3-(4-aminomethyl)phenyl]propanoic acid: The reduced form of the azidomethyl compound.
(2S)-2-amino-3-[4-(triazolylmethyl)phenyl]propanoic acid: The product of azide-alkyne cycloaddition.
Uniqueness
The presence of the azidomethyl group in (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride provides unique reactivity compared to its analogs. This allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12;/h1-4,9H,5-6,11H2,(H,15,16);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVODDPNUPAHYKG-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














